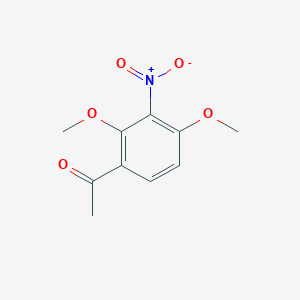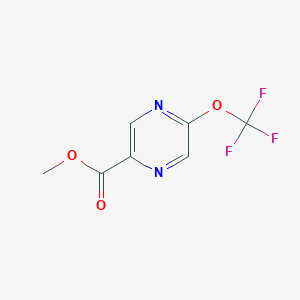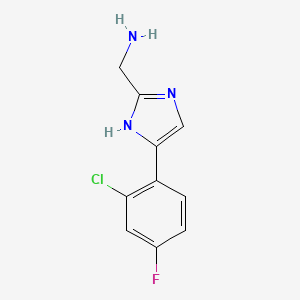
4-(Quinolin-6-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(キノリン-6-イル)チアゾール-2-アミンは、キノリンとチアゾールの構造的特徴を組み合わせた複素環式化合物です。キノリンは、窒素を含む芳香族化合物であり、幅広い生物活性で知られています。一方、チアゾールは、様々な天然物や医薬品に見られる硫黄を含む複素環です。
準備方法
合成経路と反応条件
4-(キノリン-6-イル)チアゾール-2-アミンの合成は、一般的に、キノリン誘導体とチオアミドの環化反応によって行われます。 一般的な方法の1つは、4-(2-ブロモアセチル)キノリン-1-イウムブロミドと置換アリールチオ尿素を環化縮合条件下で反応させる方法です 。この反応は、エタノールなどの適切な溶媒中で、トリエチルアミンなどの塩基を加えて環化反応を促進することによって行われます。
工業生産方法
4-(キノリン-6-イル)チアゾール-2-アミンの工業生産には、同様の合成経路が用いられますが、より大規模に行われます。連続フロー反応器や最適化された反応条件を用いることで、化合物の収率と純度を向上させることができます。さらに、環境負荷を最小限に抑えるために、無溶媒反応や環境に優しい溶媒の使用など、グリーンケミストリーの原則を取り入れることも検討できます。
化学反応の分析
反応の種類
4-(キノリン-6-イル)チアゾール-2-アミンは、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてキノリンN-オキシド誘導体に変換される可能性があります。
還元: 還元反応によって、キノリン部分はジヒドロキノリン誘導体に変換される可能性があります。
置換: キノリン環とチアゾール環で、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤としては、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用することができます。
置換: ハロゲン、ハロゲン化アルキル、求核剤(例:アミン、チオール)などの試薬が一般的に使用されます。
生成される主な生成物
酸化: キノリンN-オキシド誘導体。
還元: ジヒドロキノリン誘導体。
置換: 使用する試薬に応じて、様々な置換キノリン誘導体とチアゾール誘導体。
4. 科学研究への応用
4-(キノリン-6-イル)チアゾール-2-アミンは、以下のものを含むいくつかの科学研究への応用があります。
医薬品化学: この化合物は、抗菌剤、抗がん剤、抗炎症剤としての可能性について研究されています
生物学的研究: 酵素や受容体などの生物学的標的との複素環化合物の相互作用を理解するための研究に使用されています。
創薬: この化合物は、効力が高く、毒性が低い新規治療薬の開発のためのリード構造として役立ちます。
工業的用途: 染料、顔料、その他の工業用化学品の合成における用途の可能性を探っています。
科学的研究の応用
4-(Quinolin-6-yl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Drug Discovery: The compound serves as a lead structure for the development of new therapeutic agents with improved efficacy and reduced toxicity.
Industrial Applications: It is explored for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
4-(キノリン-6-イル)チアゾール-2-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。 キノリン部分はDNAにインターカレーションすることができ、癌細胞の複製を阻害する一方で、チアゾール環は様々な酵素と相互作用して、その活性を調節することができます 。 この化合物は、細菌や真菌の必須代謝経路を阻害することにより、微生物の増殖を阻害する能力を持っています .
類似化合物との比較
類似化合物
4-(キノリン-4-イル)チアゾール-2-アミン: 構造は似ていますが、キノリン部分は異なる位置にあります。
4-(4-ブロモフェニル)チアゾール-2-アミン: キノリン部分の代わりにブロモフェニル基が含まれています.
N-(4-(キノリン-4-イル)-1,3-チアゾール-2-イル)ピリジン-2-アミン: ピリジン環が追加された関連化合物.
独自性
4-(キノリン-6-イル)チアゾール-2-アミンは、キノリン環とチアゾール環の特定の位置が、異なる生物学的活性と分子標的との相互作用をもたらす可能性があるため、ユニークです。キノリン部分とチアゾール部分の組み合わせは、様々な薬理作用を持つ新規治療薬の開発のための汎用性の高い骨格を提供します。
特性
分子式 |
C12H9N3S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC名 |
4-quinolin-6-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H2,13,15) |
InChIキー |
XWGJNOBJAUKTHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)C3=CSC(=N3)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)
![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)



![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)




